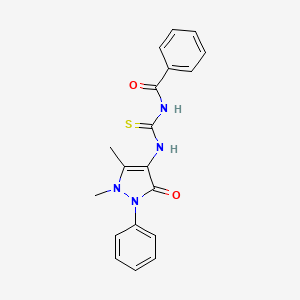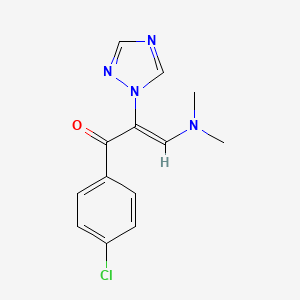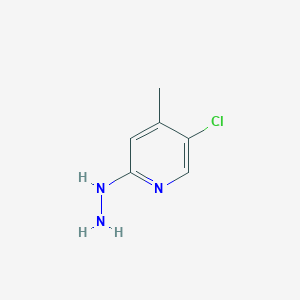
N-benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea” is a chemical compound. In the molecule, inversion-related molecules are linked together to form a dimer by N-H⋯O and C-H⋯O hydrogen bonds .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Chemical Reactions Analysis
The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Physical And Chemical Properties Analysis
The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
- N-benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea and its derivatives are involved in the synthesis of novel thiourea derivatives containing pyrazole rings, demonstrating applications in organic synthesis and crystal structure analysis (Zhang, He, Xu, & Zhong, 2011).
2. Heterocyclic Synthesis
- This compound plays a role in gas-phase pyrolysis for synthesizing substituted aminoazoles, contributing to advancements in heterocyclic chemistry and providing insights into reaction kinetics and mechanisms (Al-Awadi & Elnagdi, 1997).
3. Applications in Medicinal Chemistry
- The compound is used as a key intermediate in synthesizing various derivatives with potential biological applications, highlighting its significance in medicinal chemistry research (Fadda, Etman, El-Seidy, & Elattar, 2012).
4. Crystallography and Molecular Interactions
- Studies on antipyrine derivatives of this compound involve X-ray crystallography, Hirshfeld surface analysis, and DFT calculations, illustrating its role in understanding molecular interactions and crystal packing (Saeed et al., 2020).
5. Biological Activity Studies
- Research includes the synthesis and characterization of derivatives for biological activity analysis, emphasizing the compound's role in bioactive molecule development (Asegbeloyin et al., 2014).
6. Antimicrobial and Anticancer Research
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities, showing its potential in pharmaceutical research (Asiri & Khan, 2010).
Eigenschaften
IUPAC Name |
N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-16(18(25)23(22(13)2)15-11-7-4-8-12-15)20-19(26)21-17(24)14-9-5-3-6-10-14/h3-12H,1-2H3,(H2,20,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBDXIAKKZUHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2561369.png)
![{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol](/img/structure/B2561370.png)
![8-[3-(Triazol-2-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2561371.png)
![N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide](/img/structure/B2561372.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2561376.png)
amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)
![2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2561379.png)
![4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2561382.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B2561383.png)

![{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate](/img/structure/B2561385.png)